molecular formula C6H11NO3 B569894 (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 405165-00-6

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B569894
CAS No.: 405165-00-6
M. Wt: 145.158
InChI Key: YIKYEFZGORKEBX-CRCLSJGQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

    Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyrrolidine ring.

    Esterification: The carboxyl group is esterified to form the methyl ester.

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes are employed.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.

    D-cysteine: The natural amino acid analog.

    Pyrrolidine derivatives: Various substituted pyrrolidines with similar structures.

Uniqueness

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its synthetic analog nature allows for tailored modifications to enhance its efficacy and application in various fields.

Properties

IUPAC Name

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYEFZGORKEBX-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665344
Record name Methyl (3S)-3-hydroxy-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405165-00-6
Record name Methyl (3S)-3-hydroxy-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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